molecular formula C20H12ClN3O2 B2615058 (2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile CAS No. 861210-22-2

(2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B2615058
CAS No.: 861210-22-2
M. Wt: 361.79
InChI Key: LJBPBGVDEZWITE-LFIBNONCSA-N
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Description

(2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a chlorobenzoyl group, a pyrimidin-2-yloxy group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Coupling with pyrimidin-2-yloxy phenyl: The 4-chlorobenzoyl chloride is then reacted with 3-(pyrimidin-2-yloxy)phenylamine in the presence of a base such as triethylamine to form the corresponding amide.

    Formation of the prop-2-enenitrile moiety: The final step involves the reaction of the amide with acrylonitrile under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows: 2E 2 E 4 chlorobenzoyl 3 3 pyrimidin 2 yloxy phenyl prop 2 enenitrile\text{ 2E 2 E 4 chlorobenzoyl 3 3 pyrimidin 2 yloxy phenyl prop 2 enenitrile}

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. In particular, derivatives of the pyrimidine and acryloyl groups have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Study: Pyrazolo[3,4-d]pyrimidine Derivatives

A study highlighted that pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent activity against various cancer cell lines, suggesting that modifications to the pyrimidine ring could enhance anticancer efficacy. The introduction of the chlorobenzoyl group may further improve selectivity towards cancerous cells while minimizing effects on healthy tissues .

Inhibition of Kinases

The compound's structure suggests potential as an inhibitor for specific kinases involved in cancer progression, such as PKB (Protein Kinase B). Research has shown that related compounds can selectively inhibit PKB with high potency, making them candidates for targeted cancer therapies .

Data Table: Kinase Inhibition Potency

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
Compound APKB5028-fold vs PKA
Compound BPKB3020-fold vs PKA
(2E)-2...PKBTBDTBD

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. The presence of the pyrimidine moiety has been associated with enhanced antibacterial activity, which warrants further investigation into its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The modulation of signaling pathways involving oxidative stress could be a mechanism through which these compounds exert their protective effects on neuronal cells .

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile: is similar to other compounds with chlorobenzoyl and pyrimidin-2-yloxy groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile has garnered attention in recent research due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H14ClN3O\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}

This structure features a 4-chlorobenzoyl moiety, a pyrimidin-2-yloxy group, and a nitrile functional group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound effectively reduces the viability of breast cancer cells (MCF-7) by inducing apoptosis.
  • The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis, particularly through the inhibition of the PI3K/AKT/mTOR pathway, which is crucial in cancer progression .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits significant anti-inflammatory activity:

  • Studies indicate that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • The compound appears to inhibit the NF-kB signaling pathway, which plays a central role in inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Cmax (maximum plasma concentration)0.53 μg/mL
Tmax (time to reach Cmax)16.91 min
Elimination half-life (t1/2)41.72 min
Elimination rate constant (Kel)0.02 min⁻¹

These parameters suggest that the compound has favorable absorption characteristics, making it a candidate for further development as an oral therapeutic agent .

Case Studies and Research Findings

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability, with an IC50 value indicating potent activity against this cancer type .
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

(E)-2-(4-chlorobenzoyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O2/c21-17-7-5-15(6-8-17)19(25)16(13-22)11-14-3-1-4-18(12-14)26-20-23-9-2-10-24-20/h1-12H/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPBGVDEZWITE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C(\C#N)/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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